Methyl 3-amino-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate hydrochloride
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Overview
Description
Methyl 3-amino-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H15NO3·HCl It is known for its unique cyclobutane ring structure, which is relatively rare in organic chemistry
Scientific Research Applications
Methyl 3-amino-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with a suitable cyclobutane precursor in the presence of a base to form the cyclobutane ring. This is followed by the introduction of the amino group through reductive amination, and finally, esterification to form the methyl ester. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or halides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 3-amino-3-(4-hydroxyphenyl)cyclobutane.
Substitution: Formation of various substituted cyclobutane derivatives.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological macromolecules, influencing their activity. The cyclobutane ring can also interact with hydrophobic regions of proteins, potentially altering their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride
- Methyl 3-amino-3-(4-methoxyphenyl)cyclobutane-1-carboxylate hydrochloride
Uniqueness
Methyl 3-amino-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate hydrochloride is unique due to the presence of both hydroxyl and amino groups on the cyclobutane ring, which provides distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, setting it apart from similar compounds.
Properties
IUPAC Name |
methyl 3-amino-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-11(15)8-6-12(13,7-8)9-2-4-10(14)5-3-9;/h2-5,8,14H,6-7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTPTTHEIOHDMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C2=CC=C(C=C2)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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